molecular formula C11H12N2O2S B2601491 3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid CAS No. 6017-12-5

3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid

Cat. No. B2601491
CAS RN: 6017-12-5
M. Wt: 236.29
InChI Key: QBQCNGGOVIRVHY-UHFFFAOYSA-N
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Description

“3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” is a chemical compound with the molecular weight of 236.29 . Its IUPAC name is “3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]propanoic acid” and its InChI code is "1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)" .


Molecular Structure Analysis

The InChI code of “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” provides a concise description of its molecular structure. The code “1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)” indicates that the compound has a molecular formula of C11H12N2O2S .


Physical And Chemical Properties Analysis

The compound “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” has a molecular weight of 236.29 . It has a melting point of 191-192 °C .

Scientific Research Applications

  • Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a bifunctional formyl acid, is used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the production of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
  • Antimicrobial and Antifungal Activity : Compounds involving 3-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have shown potential antimicrobial activity against a wide spectrum of bacterial and yeast strains. These properties are particularly prominent in compounds synthesized for their potential antimicrobial activity (Kopel et al., 2015).
  • Ligand in Coordination Chemistry : The compound has been used to develop tridentate ligands derived from benzimidazole, quinoline, and tryptophan for reactions with [NEt4]2[Re(CO)3Br3], exploring its potential in the development of luminescent materials and coordination complexes (Wei et al., 2006).
  • Synthesis of Hydroxamic Acid Derivatives : Derivatives of 1H-benzimidazole-2-propanoic acid have been synthesized and tested for their antibacterial and antifungal activities. These derivatives show considerable activity against various strains of bacteria and fungi (Güneş & Cosar, 1992).
  • Coordination with Metal Ions : 1H-benzimidazol-2-ylmethyl diethyl phosphate has been studied for its coordination properties towards Cu(II), Co(II), and Zn(II) in aqueous solutions. These studies are crucial for understanding the coordinating behavior of benzimidazole derivatives with metal ions (Kufelnicki et al., 2013).

Safety and Hazards

The compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQCNGGOVIRVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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